Anguinomycin B
Description
Structure
2D Structure
Properties
CAS No. |
111278-00-3 |
|---|---|
Molecular Formula |
C32H46O6 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+ |
InChI Key |
QLEZOSIKJQCEQI-MVGWMUTRSA-N |
Isomeric SMILES |
CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1CC=CC(=O)O1 |
Canonical SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |
Synonyms |
anguinomycin B |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols: Total Synthesis and Purification of Anguinomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anguinomycin B is a potent polyketide natural product that exhibits significant antitumor activity through the inhibition of nuclear export, a critical cellular process often dysregulated in cancer. This document provides a detailed protocol for the total synthesis of this compound, based on the successful strategies employed for the synthesis of its structural analogs, Anguinomycin C and D. Furthermore, a comprehensive purification protocol is outlined to isolate the target compound with high purity. The synthesis converges on the coupling of two key fragments: a highly functionalized dihydropyranone core and a stereochemically rich polyketide chain. This guide includes quantitative data where available from related syntheses, detailed experimental procedures for key reactions, and a visual representation of the synthetic workflow and the biological mechanism of action.
Introduction
The anguinomycin family of natural products has garnered significant interest in the field of drug discovery due to their potent and selective inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1).[1][2] By covalently modifying a cysteine residue in the cargo-binding site of CRM1, anguinomycins effectively block the transport of numerous tumor suppressor proteins and growth regulators from the nucleus to the cytoplasm, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] this compound, a member of this family, represents a compelling target for total synthesis to enable further biological evaluation and the development of novel anticancer therapeutics.
This document outlines a proposed total synthesis of this compound, leveraging the elegant and efficient strategies developed by the Gademann group for the synthesis of Anguinomycin C and D.[4][5][6] The synthetic approach is modular, allowing for the potential generation of analogs for structure-activity relationship (SAR) studies. Additionally, a robust purification protocol is presented to ensure the isolation of highly pure this compound for subsequent biological assays.
Data Presentation
Table 1: Key Synthetic Transformations and Reported Yields for Analogous Syntheses
| Step | Transformation | Key Reagents/Catalysts | Starting Material Fragment | Product Fragment | Reported Yield (Analogous) | Reference |
| 1 | Jacobsen-Katsuki epoxidation | (R,R)-Jacobsen's catalyst, m-CPBA | Allylic alcohol | Epoxide | ~85-95% | Gademann, et al. |
| 2 | Asymmetric Hetero-Diels-Alder | Cr(III)-salen catalyst | Diene and Aldehyde | Dihydropyranone | ~70-80% (ee >95%) | [4] |
| 3 | Evans Syn-Aldol Reaction | Chiral oxazolidinone, TiCl4, DIPEA | Acyl oxazolidinone, Aldehyde | β-Hydroxy carbonyl | >80% (ds >95:5) | [4] |
| 4 | Negishi Cross-Coupling | Pd(dppf)Cl2, n-BuLi, ZnCl2 | Vinyl iodide | Coupled product | ~60-75% | [4] |
| 5 | Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | Vinyl boronic ester, Vinyl halide | Coupled polyene | ~70-85% | Gademann, et al. |
| 6 | Macrolactonization | Yamaguchi or Shiina conditions | Seco-acid | Macrolactone | ~50-70% | Gademann, et al. |
| 7 | Deprotection | TBAF, HF-Pyridine | Silyl-protected alcohol | Alcohol | >90% | [4] |
Note: The yields are based on the reported syntheses of Anguinomycin C and D and may vary for the synthesis of this compound.
Experimental Protocols
I. Synthesis of the Dihydropyranone Core (Fragment A)
A plausible route to the dihydropyranone core of this compound involves a highly stereoselective Jacobsen Cr-mediated asymmetric hetero-Diels-Alder reaction.[4]
Protocol: Asymmetric Hetero-Diels-Alder Reaction
-
To a solution of the chiral Cr(III)-salen catalyst (0.05 eq) in anhydrous dichloromethane (DCM) at -20 °C is added the corresponding diene (1.0 eq).
-
The aldehyde partner (1.2 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -20 °C for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with DCM.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the dihydropyranone fragment.
II. Synthesis of the Polyketide Chain (Fragment B)
The stereochemically complex polyketide chain can be constructed using a series of substrate-controlled aldol reactions, such as the Evans syn-aldol reaction, to set the required stereocenters.[4]
Protocol: Evans Syn-Aldol Reaction
-
The chiral N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C.
-
Titanium(IV) chloride (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq).
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
The aldehyde (1.5 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl and allowed to warm to room temperature.
-
The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy carbonyl adduct.
III. Fragment Coupling and Completion of the Synthesis
The two key fragments can be coupled using a palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki-Miyaura coupling, followed by macrolactonization and final deprotection steps.[4]
Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of the vinyl boronic ester (1.0 eq) and the vinyl halide (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is added a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base (e.g., K2CO3, 3.0 eq).
-
The reaction mixture is heated to 80-90 °C and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.
-
Purification by silica gel column chromatography affords the coupled product.
IV. Purification Protocol for this compound
The final purification of this compound is crucial to obtain a sample of high purity for biological testing. A multi-step chromatographic approach is recommended.
-
Initial Purification by Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Procedure: The crude product from the final deprotection step is dissolved in a minimal amount of DCM and loaded onto the silica gel column. The fractions are collected and analyzed by TLC. Fractions containing the desired product are combined and concentrated.
-
-
Intermediate Purification by Reversed-Phase Chromatography:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Procedure: The partially purified product is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and subjected to reversed-phase flash chromatography or preparative HPLC.
-
-
Final Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A semi-preparative or preparative reversed-phase C18 column.
-
Mobile Phase: An isocratic or shallow gradient elution with an optimized mixture of acetonitrile and water.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm and 254 nm).
-
Procedure: The purest fractions from the previous step are pooled, concentrated, and subjected to final purification by HPLC to yield this compound of >98% purity. The final purity should be confirmed by analytical HPLC and characterized by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of CRM1 inhibition by this compound.
Experimental Workflow for this compound Total Synthesis
Caption: Convergent total synthesis workflow for this compound.
References
- 1. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRM1 inhibition induces tumor cell cytotoxicity and impairs osteoclastogenesis in multiple myeloma: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Anguinomycin C by Gademann [organic-chemistry.org]
- 5. Total synthesis, configuration, and biological evaluation of anguinomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Anguinomycin B Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin B is a member of the anguinomycin family of natural products, which have demonstrated potent antitumor properties. A key characteristic of anguinomycins is their selective cytotoxicity against transformed cells, particularly those with an inactivated retinoblastoma protein (pRb).[1] This selectivity suggests a mechanism of action intertwined with the cell cycle regulatory machinery, making this compound a compound of interest for targeted cancer therapy research.
This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay. It also presents a summary of the known selective effects of anguinomycins and a proposed signaling pathway illustration to guide further mechanistic studies.
Data Presentation: Cytotoxic Effects of Anguinomycins
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the general cytotoxic profile of the anguinomycin family is characterized by its selectivity for transformed cells. The following table summarizes these known effects. Researchers are encouraged to use the protocol provided below to determine the specific IC50 values for this compound in their cell lines of interest.
| Cell Type | pRb Status | Observed Effect of Anguinomycins | Reference |
| Normal Fibroblasts | Functional | Growth Arrest | [1] |
| Transformed Cells (e.g., expressing HPV E7, Ad E1A, or SV40 Large T Antigen) | Inactivated | Cell Death | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway: this compound and the pRb/E2F Pathway
Anguinomycins have been shown to selectively induce cell death in cells where the retinoblastoma protein (pRb) is inactivated.[1] pRb is a key tumor suppressor that controls the G1/S cell cycle checkpoint by binding to and inhibiting the E2F family of transcription factors. In many cancer cells, the pRb pathway is disrupted, leading to uncontrolled E2F activity and cell proliferation. The selective nature of anguinomycins suggests that they may act downstream of pRb inactivation, targeting a vulnerability that is exposed in these cancer cells.
Caption: Proposed mechanism of this compound acting on the pRb/E2F signaling pathway.
References
Application Notes and Protocols for Anguinomycin B Structure-Activity Relationship (SAR) Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin B is a polyketide natural product belonging to the leptomycin family of antitumor antibiotics.[1][2] It exhibits potent cytotoxic activity against various cancer cell lines, notably those with a deficient retinoblastoma protein (pRB) pathway, and also possesses antibacterial properties.[2] The primary molecular target of the anguinomycin class of compounds is Chromosomal Region Maintenance 1 (CRM1, also known as Exportin 1), a crucial protein responsible for the nuclear export of various tumor suppressor proteins, cell cycle regulators, and oncogene products.[3] By inhibiting CRM1, anguinomycins can induce cell cycle arrest and apoptosis in cancer cells.
This document outlines a detailed strategy for a Structure-Activity Relationship (SAR) study of this compound. The goal is to systematically modify the chemical structure of this compound to identify key structural motifs responsible for its biological activity and to potentially develop analogs with improved potency, selectivity, and drug-like properties.
This compound: Core Structure and Proposed Sites for Modification
The core structure of this compound consists of a polyketide chain with several methyl and ethyl substitutions, a hydroxyl group, a ketone, a carboxylic acid, and a dihydropyranone ring. Based on the known mechanism of action of related CRM1 inhibitors and the chemical functionalities present, the following sites are proposed for modification to probe the SAR.
Caption: Core structure of this compound with key regions for SAR investigation.
Experimental Design and Workflow
The SAR study will follow a systematic workflow involving the chemical synthesis of analogs, followed by a hierarchical series of biological evaluations.
Caption: Overall workflow for the this compound SAR study.
Data Presentation: SAR Summary Tables
The quantitative data generated from the biological assays will be summarized in the following tables for clear comparison and SAR elucidation.
Table 1: Cytotoxicity of this compound Analogs
| Compound ID | Modification | IC₅₀ (µM) vs. pRB-deficient cell line (e.g., HeLa) | IC₅₀ (µM) vs. pRB-proficient cell line (e.g., A549) | Selectivity Index (SI)¹ |
| This compound | Parent | [Data] | [Data] | [Data] |
| Series R1 | ||||
| AB-R1a | [Modification] | [Data] | [Data] | [Data] |
| AB-R1b | [Modification] | [Data] | [Data] | [Data] |
| Series R2 | ||||
| AB-R2a | [Modification] | [Data] | [Data] | [Data] |
| AB-R2b | [Modification] | [Data] | [Data] | [Data] |
| Series R3 | ||||
| AB-R3a | [Modification] | [Data] | [Data] | [Data] |
| Series R4 | ||||
| AB-R4a | [Modification] | [Data] | [Data] | [Data] |
¹ Selectivity Index = IC₅₀ (pRB-proficient) / IC₅₀ (pRB-deficient)
Table 2: Antibacterial Activity of this compound Analogs
| Compound ID | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Bacillus subtilis | MIC (µg/mL) vs. Escherichia coli |
| This compound | [Data] | [Data] | [Data] |
| Series R1 | |||
| AB-R1a | [Data] | [Data] | [Data] |
| AB-R1b | [Data] | [Data] | [Data] |
| Series R2 | |||
| AB-R2a | [Data] | [Data] | [Data] |
| AB-R2b | [Data] | [Data] | [Data] |
| Series R3 | |||
| AB-R3a | [Data] | [Data] | [Data] |
| Series R4 | |||
| AB-R4a | [Data] | [Data] | [Data] |
Table 3: CRM1 Inhibition by this compound Analogs
| Compound ID | CRM1 Inhibition IC₅₀ (nM) |
| This compound | [Data] |
| Series R1 | |
| AB-R1a | [Data] |
| AB-R1b | [Data] |
| Series R2 | |
| AB-R2a | [Data] |
| AB-R2b | [Data] |
| Series R3 | |
| AB-R3a | [Data] |
| Series R4 | |
| AB-R4a | [Data] |
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs
The synthesis of this compound analogs will be based on the established total synthesis of the closely related Anguinomycin D.[4] Key steps will involve asymmetric synthesis of the dihydropyranone fragment, construction of the polyketide chain via aldol and coupling reactions (e.g., Suzuki or Negishi coupling), and a final macrolactonization. Modifications at the designated R1-R4 positions will be introduced using appropriately functionalized building blocks or by chemical derivatization of late-stage intermediates or the final product.
Example Modification (R2 - Carboxylic Acid Esterification):
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (e.g., methanol, ethanol; 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the reaction mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired ester analog.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
This protocol utilizes the broth microdilution method.
-
Bacterial Inoculum Preparation: Grow a fresh culture of the test bacteria (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound analogs in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
CRM1 Inhibition Assay (In Vitro)
This protocol describes a cell-free assay using a fluorescently labeled cargo protein that is a substrate for CRM1-mediated export.
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant human CRM1 protein, RanGTP, and a fluorescently labeled cargo protein (e.g., a peptide containing a nuclear export signal fused to a fluorescent protein).
-
Inhibitor Addition: Add the this compound analogs at various concentrations to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the CRM1-RanGTP-cargo complex and any inhibition by the test compounds.
-
Detection: Use a fluorescence polarization (FP) or a similar proximity-based assay to measure the formation of the ternary complex. Inhibition of complex formation will result in a decrease in the FP signal.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Visualization
The inhibitory action of this compound on CRM1 disrupts the nuclear export of key regulatory proteins, leading to their accumulation in the nucleus and subsequent downstream effects.
Caption: Mechanism of action of this compound via CRM1 inhibition.
References
Protocol for Synthesizing Anguinomycin B Analogs with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Anguinomycin B analogs with the aim of improving their therapeutic potency. Anguinomycins are a class of natural products that have demonstrated significant antitumor activity through the inhibition of the nuclear export protein CRM1. The following protocols are based on established synthetic routes and biological evaluation methods, providing a framework for the development of novel and more potent Anguinomycin analogs.
Overview of Synthetic Strategy
The total synthesis of Anguinomycin analogs, such as Anguinomycin C and D, has been achieved through a convergent approach.[1] Key synthetic transformations include a Jacobsen Cr(III)-catalyzed hetero-Diels-Alder reaction to construct the dihydropyranone core, Negishi and Suzuki cross-coupling reactions to assemble the polyketide chain, and an Evans syn-aldol reaction for stereoselective carbon-carbon bond formation.[1]
The general synthetic approach allows for the modification of various parts of the Anguinomycin scaffold, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. Modifications can be introduced in the side chain and the core structure to explore their impact on biological activity.
Data Presentation
The potency of Anguinomycin analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activity of selected Anguinomycin analogs and the parent compound.
| Compound | Cell Line | IC50 (nM)[2] |
| Anguinomycin C | HeLa | <10 |
| Anguinomycin D | HeLa | <10 |
| Truncated Analog | HeLa | <25 |
Experimental Protocols
General Synthetic Protocol for Anguinomycin Analogs
The following is a generalized protocol for the synthesis of Anguinomycin analogs, based on the total synthesis of Anguinomycin C.[3] This protocol should be adapted and optimized for specific analogs.
3.1.1. Synthesis of the Dihydropyranone Fragment
A key step in the synthesis is the Jacobsen Cr(III)-catalyzed asymmetric hetero-Diels-Alder reaction to form the chiral dihydropyranone core.
-
Reaction: Asymmetric hetero-Diels-Alder reaction.
-
Reactants: Danishefsky's diene and a suitable aldehyde.
-
Catalyst: (S,S)-Jacobsen's Cr(III) catalyst.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the aldehyde in CH₂Cl₂ at -20 °C is added the (S,S)-Jacobsen's Cr(III) catalyst.
-
Danishefsky's diene is added dropwise to the mixture.
-
The reaction is stirred at -20 °C for the appropriate time, monitoring by TLC.
-
Upon completion, the reaction is quenched and the product is purified by flash column chromatography.
-
3.1.2. Assembly of the Polyketide Chain
The polyketide chain is constructed using a combination of Negishi and Suzuki cross-coupling reactions.
-
Reaction: Negishi and Suzuki cross-coupling.
-
Reactants: Dihydropyranone-derived organozinc or organoboron species and a vinyl iodide or bromide fragment.
-
Catalyst: Palladium catalyst, e.g., Pd(PPh₃)₄.
-
Procedure (Illustrative for Suzuki Coupling):
-
To a solution of the vinyl iodide and the boronic acid derivative in a suitable solvent (e.g., THF/H₂O), a palladium catalyst and a base (e.g., K₂CO₃) are added.
-
The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is worked up and the product is purified by column chromatography.
-
3.1.3. Final Deprotection and Purification
The final steps involve the removal of protecting groups and purification of the final Anguinomycin analog.
-
Procedure:
-
Select appropriate deprotection conditions based on the protecting groups used (e.g., TBAF for silyl ethers, acidic or basic hydrolysis for esters).
-
The deprotected compound is purified by preparative HPLC to yield the final analog.
-
Biological Evaluation Protocols
3.2.1. CRM1 Inhibition Assay (In Vitro Nuclear Export Assay)
This assay assesses the ability of Anguinomycin analogs to inhibit the CRM1-mediated nuclear export of a fluorescently labeled cargo protein in permeabilized cells.[4][5]
-
Cell Line: HeLa cells stably expressing a fluorescently tagged nuclear export signal (NES)-containing protein (e.g., GFP-NES).
-
Reagents: Digitonin, transport buffer, ATP regenerating system, recombinant RanGTP, and the Anguinomycin analog to be tested.
-
Procedure:
-
Seed HeLa-GFP-NES cells on glass coverslips.
-
Permeabilize the cells with digitonin in transport buffer to allow the entry of exogenous proteins while keeping the nuclear envelope intact.
-
Incubate the permeabilized cells with the Anguinomycin analog at various concentrations.
-
Initiate the export reaction by adding transport buffer containing an ATP regenerating system and RanGTP.
-
After incubation at 37°C, fix the cells and mount the coverslips on microscope slides.
-
Quantify the nuclear and cytoplasmic fluorescence using a fluorescence microscope. A potent inhibitor will cause the fluorescent protein to be retained in the nucleus.
-
3.2.2. Apoptosis Assay (Annexin V Staining)
This assay determines the ability of Anguinomycin analogs to induce apoptosis in cancer cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.
-
Reagents: Annexin V conjugated to a fluorophore (e.g., FITC), Propidium Iodide (PI) for distinguishing necrotic cells, and binding buffer.
-
Procedure:
-
Treat the cancer cell line of interest with the Anguinomycin analog at various concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
-
Mandatory Visualizations
Signaling Pathway of CRM1 Inhibition
Caption: CRM1-mediated nuclear export and its inhibition by Anguinomycin analogs.
Experimental Workflow for Analog Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
Troubleshooting & Optimization
Anguinomycin B In Vitro Optimization: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anguinomycin B in in vitro experiments. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: Based on studies of related angucycline antibiotics, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments with this compound. For instance, the related compound saquayamycin B1 has demonstrated IC50 values ranging from 0.18 to 0.84 µM in human colorectal cancer cells.[1] Another angucyclinone, chemomicin, has been shown to induce apoptosis in HepG2 cells at concentrations of 1 to 2 µg/ml. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: How should I prepare a stock solution of this compound?
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound in specific cell culture media like DMEM or RPMI has not been extensively documented. However, it is a common practice to prepare fresh dilutions of the compound in pre-warmed media immediately before treating the cells. Antibiotics in culture media are generally stable for about three days at 37°C, but light sensitivity can be a factor.[2] It is advisable to minimize the exposure of this compound-containing media to light. For long-term experiments, consider replenishing the medium with freshly diluted this compound every 48-72 hours.
Q4: I am not observing a significant effect of this compound on my cells. What are the possible reasons?
A4: Several factors could contribute to a lack of response:
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Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response study with a wider range of concentrations.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anticancer agents. Consider testing a cell line known to be sensitive to similar compounds if available.
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Compound Integrity: Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
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Assay Duration: The incubation time might be insufficient to observe a biological effect. Consider extending the treatment duration.
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Experimental Protocol: Review your protocol for any deviations, such as incorrect dilutions or cell seeding densities.
Q5: this compound is causing widespread cell death, even at low concentrations. How can I troubleshoot this?
A5: If you observe excessive cytotoxicity, consider the following:
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Concentration: The concentration might be too high for your cell line. Perform a dose-response experiment with lower concentrations.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically >0.5%).
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Contamination: Rule out any potential contamination in your cell culture or reagents.
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Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
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Possible Cause: Variability in cell seeding density, passage number, or health of the cells.
-
Solution: Standardize your cell culture procedures. Use cells within a specific passage number range and ensure consistent seeding density for all experiments. Regularly monitor cell morphology and viability.
-
Possible Cause: Inaccurate pipetting or dilution of this compound.
-
Solution: Calibrate your pipettes regularly. Prepare a fresh serial dilution of this compound for each experiment from a single stock aliquot.
-
Possible Cause: Fluctuation in incubator conditions (CO2, temperature, humidity).
-
Solution: Regularly monitor and calibrate your incubator to maintain stable conditions.
Problem 2: High background in cell viability assays.
-
Possible Cause: Interference of this compound with the assay reagents.
-
Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay components (e.g., MTT, resazurin).
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.
Quantitative Data Summary
| Compound | Cell Line(s) | IC50 / Effective Concentration | Assay Duration | Reference |
| Saquayamycin B1 | Human Colorectal Cancer Cells | 0.18 - 0.84 µM | Not Specified | [1] |
| Resistomycin | Caco-2 | 0.38 µg/mL | Not Specified | [1] |
| Chemomicin | HepG2 | 1 - 2 µg/mL (Apoptosis Induction) | 24 hours |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound and Cancer-Related Signaling Pathways
This compound, as an angucycline antibiotic, is likely to affect key signaling pathways involved in cancer cell proliferation and survival. Based on studies of related compounds, potential targets include the PI3K/Akt/mTOR and p53 pathways.
References
troubleshooting low yield in Anguinomycin B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals experiencing low yields in the synthesis of Anguinomycin B. The advice is based on established synthetic strategies for anguinomycins and related complex natural products.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields at different stages of the this compound synthesis.
Question: My hetero-Diels-Alder reaction to form the dihydropyranone core is resulting in a low yield or poor stereoselectivity. What are the likely causes and solutions?
Answer:
Low yield in the Jacobsen Cr-mediated asymmetric hetero-Diels-Alder reaction is a common challenge. Several factors could be contributing to this issue:
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Catalyst Activity: The Cr(III)-salen catalyst is sensitive to air and moisture. Ensure strict anhydrous and anaerobic conditions are maintained throughout the setup and reaction. The catalyst may also need to be freshly prepared or purchased from a reliable source.
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Substrate Purity: Impurities in the aldehyde or diene starting materials can poison the catalyst or lead to side reactions. Purify all starting materials immediately before use.
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Reaction Temperature: This reaction is often temperature-sensitive. A deviation from the optimal temperature can affect both yield and enantioselectivity. Experiment with a range of temperatures to find the optimal conditions for your specific substrates.
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Solvent Choice: The polarity and purity of the solvent are critical. Ensure you are using a dry, non-coordinating solvent as specified in established protocols.
Troubleshooting Workflow for Hetero-Diels-Alder Reaction
Caption: Troubleshooting workflow for the hetero-Diels-Alder reaction.
Question: I am observing a significant loss of material during the Negishi coupling step. How can I improve the yield?
Answer:
The Negishi coupling is a powerful C-C bond-forming reaction, but its efficiency can be hampered by several factors. Based on synthetic routes for related compounds, here are some key areas to investigate[1]:
-
Organozinc Reagent Formation: The formation of the organozinc reagent is a critical step. Ensure the complete conversion of your starting material to the organozinc species before adding the coupling partner and catalyst. Incomplete formation can be a major source of low yield.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Ensure you are using the correct catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and that it is of high purity. The catalyst loading may also need optimization.
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Additives: In some cases, additives can significantly improve the yield of Negishi couplings. For instance, the addition of a substoichiometric amount of DiBAL-H has been reported to give better results in similar syntheses[1].
-
Reaction Conditions: Strict inert conditions are mandatory as both the catalyst and the organozinc reagent are oxygen-sensitive. Ensure all glassware is oven-dried, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
Table 1: Common Issues and Solutions for Negishi Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. |
| Poor organozinc formation | Confirm formation via quenching an aliquot. | |
| Low reaction temperature | Gradually increase the temperature and monitor by TLC. | |
| Formation of Side Products | Presence of oxygen | Degas the solvent and use a robust inert atmosphere. |
| Impure starting materials | Re-purify the coupling partners. | |
| Stereochemical Scrambling | Isomerization of the double bond | This can be inherent to the mechanism; consider alternative coupling strategies if problematic[1]. |
Question: My Suzuki coupling to complete the carbon skeleton is giving a low yield. What should I check?
Answer:
The Suzuki coupling is generally robust, but issues can arise, especially with complex substrates.
-
Base Selection: The choice and quality of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be finely powdered and anhydrous for optimal results.
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation). Use fresh, high-purity boronic acid or ester.
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Solvent System: A two-phase solvent system (e.g., toluene/water or dioxane/water) is often used. The ratio of these solvents can impact the reaction rate and yield. Ensure vigorous stirring to facilitate phase transfer.
-
Oxygen Contamination: While more tolerant than other cross-couplings, prolonged exposure of the palladium catalyst to oxygen at elevated temperatures can lead to catalyst deactivation. Degassing the reaction mixture is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the total synthesis of Anguinomycin-class molecules?
A1: The total synthesis of complex natural products like anguinomycins is a lengthy process. For example, the first total synthesis of Anguinomycin C was reported to have an overall yield of 6.7% over 18 steps in the longest linear sequence[2]. Optimizing individual steps is crucial for achieving a workable overall yield.
Q2: Are there any particularly sensitive functional groups in the this compound structure to be aware of during synthesis?
A2: Yes, the α,β-unsaturated δ-lactone core is a key feature of anguinomycins and can be sensitive to certain reagents, particularly strong nucleophiles or bases which could lead to Michael addition or ring-opening.[2] Protecting group strategy is therefore critical to mask reactive sites until the appropriate stage of the synthesis.
Q3: How critical is the stereochemistry during the synthesis?
A3: The stereochemistry is absolutely critical for the biological activity of this compound. Several stereocenters need to be set correctly. Asymmetric reactions, such as the hetero-Diels-Alder and aldol additions, are key to establishing the correct stereochemistry early in the synthesis.[1][2]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Step
-
Preparation: To an oven-dried Schlenk flask, add the vinyl iodide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvents (e.g., a 3:1 mixture of toluene and water) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Logical Relationship for Yield Optimization
Caption: A logical diagram for systematic yield optimization in a multi-step synthesis.
References
Anguinomycin B stability and degradation under various storage conditions
Disclaimer: Specific stability and degradation data for Anguinomycin B are not extensively available in public literature. The information provided here is based on the general characteristics of polyene macrolide antibiotics, the class to which this compound belongs. Researchers should always perform their own stability studies for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: While specific instructions from the supplier's Certificate of Analysis should always be followed, general recommendations for polyene macrolide antibiotics like this compound are to store the solid compound in a well-sealed container, protected from light, at -20°C.[1] Stock solutions should be freshly prepared for optimal results. If short-term storage of solutions is necessary, they should be kept at 4°C and protected from light for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -80°C may be possible, but stability under these conditions should be validated by the user.
Q2: What are the primary factors that can cause this compound to degrade?
A2: this compound, as a polyene macrolide, is susceptible to degradation from several factors:
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Light: The conjugated polyene chain in the molecule is sensitive to photodegradation.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation.[1][3]
-
pH: Extreme pH conditions (both acidic and basic) can lead to hydrolysis and other degradation pathways.[1]
-
Oxidation: The polyene system is prone to oxidation.[3]
-
Aqueous Solutions: Polyene macrolides generally have poor stability in aqueous solutions compared to their solid form.[1]
Q3: How can I tell if my this compound has degraded?
A3: Degradation can manifest in several ways:
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Visual Changes: A change in the color or clarity of a solution may indicate degradation or precipitation.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak in an HPLC chromatogram is a clear indicator of degradation.
-
Loss of Biological Activity: A decrease in the expected biological effect in your experiments can suggest that the compound has degraded.
Q4: Can I use a stock solution of this compound that has been stored for an extended period?
A4: It is highly recommended to use freshly prepared solutions. If you must use a previously prepared stock solution, its integrity should be verified, for example, by HPLC, to ensure the concentration and purity have not been compromised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, validate your storage conditions (temperature, duration) by HPLC to confirm stability. Protect solutions from light at all times. |
| Loss of biological activity | Degradation of this compound in the experimental medium. | The stability of this compound in your specific cell culture or assay buffer should be determined. Consider performing a time-course experiment to see if the compound degrades over the duration of your assay. |
| Precipitation in stock solution or assay medium | Poor solubility of this compound. | This compound is poorly soluble in water.[1] Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO) and that the final concentration in your aqueous assay medium does not exceed its solubility limit. Gentle warming and vortexing may aid dissolution. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | This is indicative of degradation. Characterize the degradation products if necessary for your research. To minimize degradation, review your handling and storage procedures, ensuring the compound is protected from light, extreme temperatures, and pH. |
Stability of this compound Under Various Storage Conditions
The following table summarizes the expected qualitative stability of this compound based on the known behavior of polyene macrolide antibiotics.
| Condition | Solid State | In Solution (e.g., DMSO) | In Aqueous Buffer | Recommendations |
| Temperature | ||||
| -80°C | Expected to be stable | Likely stable for extended periods (user validation required) | Likely stable for extended periods (user validation required) | Recommended for long-term storage of stock solutions. |
| -20°C | Recommended for solid storage | Stable for moderate-term storage (weeks to months, user validation required) | Prone to degradation over time | Standard storage for solid compound. |
| 4°C | Stable | Short-term stability (days, user validation required) | Unstable, significant degradation can occur rapidly | Not recommended for long-term storage of solutions. |
| Room Temperature (~25°C) | Prone to slow degradation | Unstable, use immediately | Highly unstable | Avoid exposure to room temperature for extended periods. |
| Light Exposure | Should be protected from light | Highly sensitive to photodegradation[2][3] | Highly sensitive to photodegradation[2][3] | Always protect from light. Use amber vials or wrap containers in foil. |
| pH | Not applicable | Stable in neutral pH solvents | Unstable at acidic and alkaline pH[1] | Maintain a neutral pH in aqueous solutions whenever possible. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[4][5][6]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or DAD detector and a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or direct sunlight).
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A gradient elution with a C18 column is often suitable for separating the parent compound from its degradation products.[7]
-
Data Analysis: Compare the chromatograms of the stressed samples to that of the unstressed control. Identify and quantify the degradation products. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[8]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors contributing to the degradation of polyene macrolides.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. sgs.com [sgs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
overcoming Anguinomycin B resistance in cancer cell lines
Disclaimer: Anguinomycin B is an antitumor antibiotic identified in the late 1980s and early 1990s. As of late 2025, there is a notable absence of recent research in publicly available scientific literature regarding its specific resistance mechanisms. Therefore, this technical support center has been developed to address potential challenges by drawing parallels with well-documented resistance mechanisms observed for other antitumor antibiotics that act as DNA-damaging agents. The following troubleshooting guides and FAQs are based on established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to antitumor antibiotics like this compound can be multifactorial. Based on mechanisms observed for similar compounds, potential causes include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3][4]
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Enhanced DNA Damage Repair (DDR): Since many antitumor antibiotics induce DNA damage, resistant cells may have upregulated DNA repair pathways, allowing them to more efficiently fix the lesions caused by the drug.[5][6][7][8][9]
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Evasion of Apoptosis: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic cascade, such as overexpressing anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[10][11][12][13] This prevents the drug-induced damage from triggering programmed cell death.
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Alteration of Drug Target: Although the precise molecular target of this compound is not extensively characterized in recent literature, mutations in the target protein could prevent the drug from binding effectively.
Q2: How can I confirm if my resistant cell line is overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression through several methods:
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Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Western Blotting: Detect the protein levels of P-gp, MRP1, and BCRP/ABCG2.
-
Flow Cytometry: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp). A lower intracellular fluorescence in resistant cells compared to parental cells, which can be reversed by a known inhibitor (e.g., Verapamil), indicates increased efflux activity.
Q3: What strategies can I explore to overcome this compound resistance in my experiments?
A3: Several strategies, often used in combination, can be effective:
-
Combination Therapy: Use this compound with an inhibitor of a suspected resistance mechanism. For example, co-administer with an ABC transporter inhibitor (chemosensitizer) or an inhibitor of a key DNA repair pathway (e.g., a PARP inhibitor if relevant).[2][4][8]
-
Synthetic Lethality: If the resistant cells have a known deficiency in a specific DNA repair pathway, using this compound to create damage that requires that pathway for repair could be synthetically lethal.
-
Modulation of Apoptosis: Combine this compound with a BH3 mimetic to promote apoptosis in cells that have upregulated anti-apoptotic proteins.[12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Ensure cells are in the logarithmic growth phase during the assay.[14][15] | Consistent cell growth leads to more reproducible IC50 values. |
| Drug Potency/Degradation | Aliquot this compound upon receipt and store at the recommended temperature, protected from light. Use fresh dilutions for each experiment. | Stable drug concentration ensures consistent cellular response. |
| Assay Endpoint | Ensure the assay duration is sufficient for the drug to take effect but not so long that cell overgrowth in control wells confounds the results. A typical duration is 48-72 hours.[14] | A clear dose-response curve is generated. |
Issue 2: Development of a Resistant Cell Line Fails
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Initial Drug Concentration Too High | Start with a low concentration of this compound (e.g., the IC20) and increase the dose in small, stepwise increments over several months.[16] | Gradual pressure allows a subpopulation of cells to adapt and survive, eventually leading to a resistant pool. |
| Inconsistent Drug Exposure | Maintain continuous exposure to the drug. If using a pulsed method, ensure the timing of exposure and recovery is consistent.[16] | Stable selective pressure is maintained, favoring the growth of resistant cells. |
| Cell Line Viability | Closely monitor cell health. If cells are not recovering after a dose increase, reduce the concentration to the previous step and allow more time for adaptation. | The cell population is maintained while resistance is acquired. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, based on typical results from drug resistance studies.
Table 1: this compound Sensitivity in Parental vs. Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| HT-29 (Colon) | 15 | 210 | 14.0 |
| A549 (Lung) | 25 | 450 | 18.0 |
| MCF-7 (Breast) | 12 | 180 | 15.0 |
| (Resistance Index = Resistant IC50 / Parental IC50) |
Table 2: Effect of Inhibitors on Reversing this compound Resistance in A549-R Cells (Resistant IC50 = 450 nM)
| Combination Treatment | Inhibitor Target | IC50 of this compound (nM) | Fold Reversal |
| + Verapamil (10 µM) | ABC Transporters | 55 | 8.2 |
| + Olaparib (5 µM) | DNA Repair (PARP) | 120 | 3.75 |
| + Navitoclax (1 µM) | Apoptosis (Bcl-2 family) | 95 | 4.7 |
| (Fold Reversal = IC50 with this compound alone / IC50 in combination) |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.[16]
Protocol 2: Development of an this compound-Resistant Cell Line
-
Establish Baseline: Determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.
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Monitor and Passage: When the cells resume a normal growth rate (compared to untreated controls), passage them and increase the drug concentration by a small factor (e.g., 1.5-fold).
-
Stepwise Increase: Repeat Step 3, gradually increasing the drug concentration over several months. If significant cell death occurs, maintain the current concentration for additional passages before escalating.[16]
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Cryopreservation: Freeze aliquots of cells at each successful concentration step.
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Confirmation of Resistance: After achieving growth in a significantly higher drug concentration (e.g., 10-20 times the parental IC50), confirm the resistance by performing an IC50 assay and comparing it to the parental line.
Visualizations
Caption: Key mechanisms of resistance to DNA-damaging agents.
Caption: Workflow for developing and characterizing a resistant cell line.
References
- 1. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 10. Evasion of Apoptosis as a Cellular Stress Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Anguinomycin B off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anguinomycin B in experimental models. The information aims to help minimize off-target effects and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antitumor antibiotic.[1] While its direct molecular target is not definitively established in publicly available literature, it belongs to the leptomycin-anguinomycin family of natural products. A prominent member of this family, Leptomycin B, is a potent and specific inhibitor of Chromosomal Region Maintenance 1 (CRM1 or XPO1), a key protein responsible for the nuclear export of many proteins and RNAs.[2][3][4][5] Therefore, it is highly probable that this compound also targets CRM1, leading to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis.
Q2: What are the potential off-target effects of this compound?
Direct off-target effects of this compound have not been extensively profiled. However, based on its classification as a natural product antibiotic and potential CRM1 inhibitor, researchers should consider the following:
-
Interaction with other cellular nucleophiles: Like many reactive natural products, this compound could potentially interact with other cellular components besides CRM1, especially at higher concentrations.
-
General cytotoxicity: At concentrations significantly above its effective dose for on-target activity, this compound may exhibit general cytotoxicity through mechanisms independent of CRM1 inhibition.
-
Impact on the microbiome: As an antibiotic, this compound could have off-target effects on the gut microbiota in in vivo models.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Dose-response experiments: Always perform a dose-response curve to determine the minimal effective concentration for your specific cell line or model system. Use the lowest concentration that elicits the desired on-target effect.
-
Use of appropriate controls:
-
Vehicle control: To control for the effects of the solvent used to dissolve this compound.
-
Inactive analog control: If available, use a structurally related but biologically inactive analog of this compound.
-
Positive control: A well-characterized CRM1 inhibitor like Leptomycin B can be used to confirm the expected on-target phenotype.[3][6]
-
-
On-target validation: Confirm that the observed phenotype is due to CRM1 inhibition. This can be done by observing the nuclear accumulation of known CRM1 cargo proteins (e.g., p53, FOXO3a) via immunofluorescence or western blotting of nuclear and cytoplasmic fractions.
-
Orthogonal approaches: Use complementary methods to validate your findings, such as siRNA/shRNA knockdown of CRM1, to mimic the effect of this compound.
Q4: There is some evidence that related anguinomycins are more effective in cells with an inactivated retinoblastoma (pRb) pathway. Should I consider this in my experimental design?
Yes. Anguinomycins C and D have been shown to induce cell death selectively in cells where the retinoblastoma protein (pRb) is inactivated.[6] This suggests a potential link between the cellular response to anguinomycins and the status of the pRb pathway. The pRb pathway is a critical regulator of the cell cycle, and its inactivation is a hallmark of many cancers.[7][8][9][10][11] When designing your experiments, it is advisable to:
-
Characterize the pRb status of your cell lines: Use cell lines with known pRb status (proficient or deficient) to assess for differential sensitivity to this compound.
-
Investigate downstream pRb pathway components: Analyze the effects of this compound on key proteins in the pRb pathway.
Troubleshooting Guides
Problem 1: High Cytotoxicity and Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try a different solvent or a lower final concentration. |
| Inappropriate Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Perform a solvent toxicity control. |
| Cell Density | Optimize cell seeding density. Too high or too low cell density can affect the apparent cytotoxicity.[12] |
| Assay Interference | Some assay reagents can be incompatible with natural products. Consider using a different cytotoxicity assay method (e.g., LDH release vs. MTT).[13][14] |
| Incorrect Incubation Time | Optimize the incubation time with this compound. A time-course experiment can reveal the optimal window for observing specific effects. |
Problem 2: Difficulty Confirming On-Target (CRM1) Engagement
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody for Detection | Validate the antibodies used for detecting nuclear accumulation of CRM1 cargo proteins. |
| Insufficient Drug Concentration or Incubation Time | Increase the concentration of this compound or the incubation time to ensure sufficient target engagement. Refer to your dose-response curve. |
| Cell Line Specific Differences | The expression levels of CRM1 and its cargo can vary between cell lines. Choose a cell line known to have a robust response to CRM1 inhibition. |
| Technical Issues with Cellular Fractionation | If performing nuclear/cytoplasmic fractionation, ensure the purity of your fractions using appropriate protein markers (e.g., Histone H3 for nuclear, Tubulin for cytoplasmic). |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table includes data for the closely related and well-characterized CRM1 inhibitor, Leptomycin B, to provide a reference for expected potency.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Leptomycin B | SiHa | Cytotoxicity (72h) | 0.4 nM | [6] |
| Leptomycin B | HCT-116 | Cytotoxicity (72h) | 0.3 nM | [6] |
| Leptomycin B | SKNSH | Cytotoxicity (72h) | 0.4 nM | [6] |
| Leptomycin B | Various Cancer Cell Lines | Cytotoxicity (72h) | 0.1 - 10 nM | [3][4][5] |
| This compound | Murine P388 Leukemia | Cytotoxicity | Highly cytotoxic | Not Quantified |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
This compound stock solution (in an appropriate solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[15]
Protocol 2: Immunofluorescence for Nuclear Accumulation of a CRM1 Cargo Protein
This protocol can be used to visually confirm the on-target effect of this compound by observing the nuclear accumulation of a known CRM1 cargo protein (e.g., p53).
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the CRM1 cargo protein
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA.
-
Permeabilization: Wash with PBS and permeabilize the cells.
-
Blocking: Wash with PBS and block with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound via CRM1 inhibition.
The Retinoblastoma (pRb) Pathway and Cell Cycle Control
References
- 1. New antitumor antibiotics, anguinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Relevance of pRB Loss in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. the-rb-and-p53-pathways-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 9. pRB, a Tumor Suppressor with a Stabilizing Presence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Variability in Anguinomycin B Bioassay Results
Welcome to the technical support center for Anguinomycin B bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and plate-to-plate variability in our cytotoxicity assays with this compound. What are the potential causes?
A1: High variability in cytotoxicity assays, such as the MTT assay, is a common challenge. Several factors can contribute to this issue:
-
Cell Seeding and Growth: Inconsistent cell numbers per well is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding. "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can also lead to uneven cell growth. To mitigate this, consider not using the outer wells for experimental data and filling them with sterile PBS or media instead.
-
Compound Preparation and Stability: this compound, like many natural products, may have limited stability in solution. It is crucial to prepare fresh dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. While specific stability data for this compound is limited, as a general precaution, protect solutions from light and extreme pH.
-
Assay Protocol Execution: Inconsistent incubation times, variations in reagent addition (e.g., MTT, solubilization buffer), and incomplete solubilization of formazan crystals can all introduce variability. Standardize all pipetting and incubation steps.[1]
-
Biological Contamination: Microbial contamination can significantly impact cell health and metabolism, leading to erroneous results.[2] Always use proper aseptic techniques.[2]
Q2: What is the proposed mechanism of action for this compound, and how might this affect our bioassay?
A2: While direct studies on this compound's mechanism are limited, related compounds, Anguinomycins C and D, have been shown to induce cell death in transformed cells where the retinoblastoma protein (pRB) is inactivated.[3] This suggests that this compound may selectively target cells with a dysfunctional pRB pathway, a common feature in many cancers.[3] Understanding this can be critical for cell line selection and data interpretation. Variability could arise if the pRB status of your cell line is not well-characterized or is heterogeneous.
Q3: What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C, desiccated and protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to use a fresh aliquot for each experiment.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
This guide addresses the issue of obtaining fluctuating IC50 values across different experimental runs.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Perform cell line authentication and mycoplasma testing. Ensure consistent passage number for all experiments. | Reduced variability in cell growth and response to this compound. |
| Inaccurate Drug Concentration | Calibrate pipettes regularly. Prepare serial dilutions fresh for each experiment. | More consistent dose-response curves. |
| Variable Cell Density | Optimize and standardize cell seeding density. Use a cell counter to ensure accurate cell numbers. | Linear relationship between cell number and absorbance in control wells. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps (drug treatment, MTT addition, etc.). | More reproducible results between experiments. |
Guide 2: Low Signal or High Background in Cytotoxicity Assay
This guide provides steps to address issues with the dynamic range of your assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase at the time of the assay. Check for signs of stress or contamination. | Healthy, metabolically active cells will produce a robust signal. |
| Precipitation of this compound | Check the solubility of this compound in your culture medium. Consider using a lower concentration of serum during treatment. | The compound remains in solution and is available to the cells. |
| MTT Reagent Degradation | Store MTT solution protected from light. Prepare fresh solutions if a color change is observed. | Low background absorbance in control wells. |
| Incomplete Formazan Solubilization | Ensure complete mixing after adding the solubilization buffer. Allow sufficient time for crystals to dissolve. | A clear, colored solution with no visible precipitate, leading to accurate absorbance readings. |
Quantitative Data
The following table summarizes the reported cytotoxic activity of Anguinomycin A, a closely related analog of this compound. These values can serve as a reference point for your experiments.
| Compound | Cell Line | Assay Type | IC50 |
| Anguinomycin A | Murine P388 Leukemia | Cytotoxicity | 0.1 - 0.2 ng/mL |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Visualizations
This compound Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-induced Apoptosis
Caption: Proposed mechanism of this compound action.
References
optimizing buffer conditions for Anguinomycin B enzymatic assays
Technical Support Center: Anguinomycin B Enzymatic Assays
This guide provides troubleshooting and optimization protocols for enzymatic assays involving this compound. As this compound is an inhibitor of the nuclear export receptor CRM1 (Exportin 1), this document focuses on optimizing the buffer conditions for assays measuring CRM1 activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay signal is weak or absent. What are the primary buffer-related factors I should check?
A weak or non-existent signal is a common issue that can often be traced back to suboptimal buffer conditions. Before investigating more complex factors, ensure the following are correct:
-
Buffer Temperature: Most enzymatic assays are optimized for room temperature (20-25°C). Using ice-cold assay buffers can significantly reduce or even halt enzyme activity. Ensure all reagents, except for the enzyme stock which should be kept on ice, are equilibrated to the assay temperature before starting the reaction.[1][2][3]
-
pH of the Buffer: The pH of the reaction buffer is critical. Extreme pH values can alter the enzyme's three-dimensional structure, including the active site, leading to denaturation and a complete loss of activity.[4][5] Verify the pH of your buffer stock and ensure it is within the optimal range for the target enzyme (CRM1).
-
Essential Cofactors and Ions: Many enzymes require specific ions or cofactors for their catalytic activity.[6] Ensure that your buffer is not missing essential components and does not contain interfering substances like EDTA, which can chelate necessary metal ions.[1]
Q2: How do I determine the optimal pH for my CRM1 assay when testing this compound?
The catalytic activity of an enzyme is highly dependent on pH because it affects the ionization state of amino acid residues in the active site, which in turn influences substrate binding and catalysis.[4] Each enzyme has a characteristic optimal pH at which it exhibits maximum activity.[5] Deviating from this optimum can lead to a rapid decrease in reaction velocity.
-
Prepare a Series of Buffers: Prepare a set of buffers with identical ionic strength but varying pH values. A common range to test for enzymes active in physiological conditions is pH 6.0 to 8.5, in 0.5-unit increments. Use appropriate buffering agents for each pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5).
-
Set Up Reactions: For each pH value, set up a reaction containing a constant concentration of the CRM1 enzyme, the substrate, and any necessary cofactors. Include a control reaction with the vehicle (e.g., DMSO) and a test reaction with this compound.
-
Initiate and Monitor: Initiate the reactions by adding the final component (e.g., the substrate). Monitor the reaction progress over time using the appropriate detection method (e.g., fluorescence or absorbance).
-
Analyze Data: Calculate the initial reaction velocity for each pH value. The optimal pH is the one that yields the highest enzyme activity in the vehicle control while still allowing for a clear inhibitory effect from this compound.
| Buffer pH | Buffering Agent (50 mM) | Relative CRM1 Activity (%) |
| 6.0 | MES | 45 |
| 6.5 | MES | 78 |
| 7.0 | HEPES | 95 |
| 7.5 | HEPES | 100 |
| 8.0 | Tris | 88 |
| 8.5 | Tris | 65 |
This compound functions by inhibiting the CRM1-mediated nuclear export of cargo proteins. Understanding this pathway provides context for the enzymatic assay.
Q3: What role does salt concentration play, and how should it be optimized?
Salt concentration, or ionic strength, is a critical factor in enzyme assays. Salts can influence enzyme activity in several ways:
-
Enzyme Stability: Very low salt concentrations can sometimes lead to enzyme instability or precipitation, while very high concentrations can cause denaturation by disrupting electrostatic interactions.[7][8]
-
Enzyme-Substrate Binding: Electrostatic interactions are often important for the substrate to bind to the enzyme's active site. Salt ions can shield these charges, which may either weaken or enhance binding depending on the specific enzyme and substrate.[9][10]
-
Select a Salt: Choose a common neutral salt, such as NaCl or KCl.
-
Prepare Buffers: Using the optimal pH determined previously, prepare a series of buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).
-
Set Up and Run Assay: Perform the enzymatic assay at each salt concentration, keeping enzyme and substrate concentrations constant.
-
Analyze Results: Plot the enzyme activity against the salt concentration to identify the concentration that yields the highest and most stable activity.
| Salt Concentration (mM NaCl) | Relative CRM1 Activity (%) |
| 50 | 85 |
| 100 | 98 |
| 150 | 100 |
| 250 | 75 |
| 500 | 40 |
Q4: Are there any specific buffer additives I should consider or avoid?
Additives can be included in the assay buffer to improve enzyme stability and ensure consistent results. However, some substances can interfere with the reaction.
-
Helpful Additives:
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): These are often included to prevent the oxidation of cysteine residues, which can be crucial for enzyme structure and function.
-
Carrier Proteins (e.g., Bovine Serum Albumin - BSA): At low concentrations, enzymes can adsorb to plastic surfaces. BSA can be added at a low concentration (e.g., 0.1 mg/mL) to act as a carrier protein and prevent this loss of active enzyme.[11]
-
Detergents (e.g., Tween-20, Triton X-100): A low concentration (e.g., 0.01%) of a non-ionic detergent can help prevent aggregation of the enzyme or substrate.
-
-
Interfering Substances to Avoid:
-
Chelating Agents (e.g., EDTA): Avoid unless you are certain the enzyme does not require divalent metal ions for activity.[1]
-
High Concentrations of Detergents: While useful at low levels, high concentrations of detergents like SDS (>0.2%) can denature enzymes.[1]
-
High DMSO Concentrations: If testing compounds dissolved in DMSO, ensure the final concentration in the assay is low (typically ≤1%), as higher concentrations can inhibit enzyme activity.[12]
-
| Additive | Purpose | Typical Concentration |
| Dithiothreitol (DTT) | Maintain a reducing environment | 1-5 mM |
| Bovine Serum Albumin (BSA) | Prevent non-specific adsorption | 0.05 - 0.1 mg/mL |
| Tween-20 | Reduce aggregation and surface tension | 0.01 - 0.05% (v/v) |
| Glycerol | Stabilize enzyme structure | 5 - 20% (v/v) |
Systematic Workflow for Buffer Optimization
For researchers encountering issues or developing a new assay, a systematic approach to buffer optimization is recommended. The following workflow outlines a logical progression for troubleshooting and refining your assay conditions.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. youtube.com [youtube.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. Enzyme Activity Assays [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. prezi.com [prezi.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of Anguinomycin B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anguinomycin B, a member of the leptomycin family of antibiotics, has emerged as a potential anticancer agent. While in vitro studies on related compounds suggest a mechanism tied to the inhibition of nuclear export, leading to cell cycle arrest and apoptosis in cancer cells with specific genetic alterations, a comprehensive in vivo validation of this compound is currently lacking in publicly available literature. This guide provides a framework for the in-vivo validation of this compound, drawing comparisons with its well-studied relative, Leptomycin B, and other potential therapeutic alternatives. The focus is on cancers with inactivated retinoblastoma protein (pRB), a promising target for this class of compounds.
Introduction to this compound and its Putative Mechanism of Action
This compound belongs to a class of natural products that includes Leptomycin B, a potent inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as exportin-1). CRM1 is responsible for the transport of numerous tumor suppressor proteins, including p53 and pRB, from the nucleus to the cytoplasm, marking them for degradation. By inhibiting CRM1, Leptomycin B effectively traps these tumor suppressors in the nucleus, restoring their function and inducing apoptosis in cancer cells.
Studies on Anguinomycins C and D have demonstrated selective cytotoxicity against transformed cells in which pRB is inactivated.[1] This suggests that this compound may share this mechanism, making it a promising candidate for cancers characterized by pRB pathway mutations, such as retinoblastoma, small cell lung cancer, and certain bladder and breast cancers.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound action.
A Comparative Framework: this compound vs. Leptomycin B
Given the absence of direct in vivo data for this compound, we present a comparative analysis against Leptomycin B, for which preclinical in vivo data exists. This comparison will serve as a blueprint for designing and evaluating future in vivo studies of this compound.
Table 1: Comparative Profile of this compound and Leptomycin B
| Feature | This compound (Hypothesized) | Leptomycin B (Observed) |
| Mechanism of Action | CRM1 Inhibition | Potent and specific CRM1 inhibitor[2] |
| Target Cancers | Cancers with pRB inactivation | Broad-spectrum, potent in vitro against various cancer cell lines (e.g., cervical, neuroblastoma)[3] |
| In Vivo Efficacy | Not yet determined | Modest efficacy in murine xenograft models[2] |
| Toxicity | Unknown | Significant toxicity observed in clinical trials, leading to discontinuation[2] |
| Therapeutic Window | To be determined | Narrow in mouse models[2] |
Designing an In Vivo Validation Study for this compound
An effective in vivo study to validate the anticancer effects of this compound would require a carefully designed experimental protocol. Below is a proposed workflow.
Experimental Workflow for In Vivo Validation
Caption: Proposed workflow for in vivo validation of this compound.
Detailed Experimental Protocol (Based on Leptomycin B Studies)
This protocol is adapted from methodologies used in the preclinical evaluation of CRM1 inhibitors.
-
Cell Lines and Culture:
-
Select a human cancer cell line with a known pRB mutation (e.g., Y79 retinoblastoma cell line).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor xenografts.
-
Inject approximately 1 x 10^6 cancer cells subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
-
Drug Formulation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Administer the drug via intraperitoneal injection or oral gavage.
-
Include a vehicle-only control group.
-
-
Dosing and Schedule:
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a low dose and increase incrementally in different cohorts of animals.
-
Once the MTD is established, conduct an efficacy study using the MTD and one or two lower doses.
-
Administer the drug on a predetermined schedule (e.g., daily, every other day, or weekly) for a set duration (e.g., 3-4 weeks).
-
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health status daily.
-
Primary endpoints: Tumor growth inhibition and overall survival.
-
Secondary endpoints: Biomarker analysis from tumor tissue (e.g., expression of pRB, Ki-67).
-
Quantitative Data Presentation: A Template for this compound
The following tables provide a template for how to present the quantitative data that would be generated from an in vivo study of this compound, using hypothetical data for illustrative purposes.
Table 2: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 5 | 900 ± 120 | 40 |
| This compound | 10 | 450 ± 90 | 70 |
| Alternative Drug X | 20 | 600 ± 100 | 60 |
Table 3: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 25 | 0 |
| This compound | 10 | 40 | 60 |
| Alternative Drug X | 20 | 35 | 40 |
Conclusion and Future Directions
While direct in vivo evidence for the anticancer effects of this compound is not yet available, its chemical relation to Leptomycin B and the activity of its sister compounds against pRB-deficient cells provide a strong rationale for its investigation. The experimental framework and comparative data presented in this guide offer a roadmap for researchers to design and execute robust in vivo studies. Future work should focus on determining the efficacy and toxicity profile of this compound in relevant cancer models to ascertain its potential as a novel anticancer therapeutic. The development of derivatives with an improved therapeutic window, as has been attempted for Leptomycin B, could also be a promising avenue for future research.[2]
References
A Comparative Analysis of Anguinomycin B and Other Natural Product CRM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Anguinomycin B and other natural product inhibitors of Chromosome Region Maintenance 1 (CRM1), a key protein in nuclear export. This document summarizes experimental data on their performance, outlines methodologies for key experiments, and visualizes relevant biological pathways to aid in research and drug development efforts.
Introduction to CRM1 and Its Inhibition
Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a crucial nuclear export receptor responsible for transporting a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[1] In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical nuclear proteins, thereby promoting uncontrolled cell proliferation and survival.[2][3] This makes CRM1 an attractive target for anticancer drug development.
Natural products have been a rich source of potent and specific CRM1 inhibitors. These compounds typically function by covalently binding to a critical cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of CRM1, thereby blocking the binding of cargo proteins and inhibiting their export.[4] This guide focuses on a comparative analysis of this compound and other prominent natural product CRM1 inhibitors, including Leptomycin B, Ratjadones, and Goniothalamin.
Comparative Performance of Natural Product CRM1 Inhibitors
The cytotoxic activity of CRM1 inhibitors is a key measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various natural product CRM1 inhibitors against a range of cancer cell lines.
Table 1: IC50 Values of Leptomycin B (LMB) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| SiHa | Cervical Cancer | 0.4 | 72 |
| HCT-116 | Colon Cancer | 0.3 | 72 |
| SKNSH | Neuroblastoma | 0.4 | 72 |
| A549 | Non-small cell lung cancer | ~1-5 | 72 |
| H460 | Non-small cell lung cancer | ~1-5 | 72 |
| Multiple Myeloma (various) | Multiple Myeloma | < 220 | 48 |
Data compiled from multiple sources.[5][6][7][8]
Table 2: IC50 Values of Goniothalamin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HL-60 | Promyelocytic Leukemia | 4.5 µg/mL (~22.5) | 72 |
| CEM-SS | T-lymphoblastic Leukemia | 2.4 µg/mL (~12) | 72 |
| HeLa | Cervical Cancer | 3.2 µg/mL (~16) | Not Specified |
| MCF-7 | Breast Cancer | 0.8 µg/mL (~4) | 72 |
| PC3 | Prostate Cancer | 0.3 | 48 |
| Caco-2 | Colorectal Adenocarcinoma | 0.8 | 48 |
| MDA-MB-231 | Breast Cancer | 33.82 | Not Specified |
Data compiled from multiple sources.[9][10][11][12]
Table 3: IC50 Values of Ratjadone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| 16R-aminoratjadone | MCF-7 | Breast Cancer | 260 pM |
| 19-oxoratjadone | A-549 | Lung Cancer | 100 pM |
| FA-7-Val-Cit-pABA-16R-aminoratjadone | KB-3-1 | Cervical Cancer | 34.3 nM |
Data compiled from multiple sources.[9][13]
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of CRM1 inhibitors.
Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
Objective: To determine the concentration of the inhibitor that reduces the viability of a cancer cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the CRM1 inhibitor for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
-
Data Acquisition:
-
MTT Assay: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
CellTiter-Glo® Assay: Luminescence is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.[11][15][16]
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Objective: To determine if the CRM1 inhibitor induces programmed cell death (apoptosis).
Methodology:
-
Cell Treatment: Cells are treated with the CRM1 inhibitor at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Nuclear Export Assay (Immunofluorescence)
Objective: To visualize the effect of CRM1 inhibitors on the subcellular localization of a known CRM1 cargo protein (e.g., p53, FOXO).
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the CRM1 inhibitor.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific to the cargo protein, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nucleus is counterstained with a DNA-binding dye such as DAPI.
-
Microscopy: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope. Nuclear accumulation of the cargo protein in treated cells compared to control cells indicates inhibition of CRM1-mediated export.[17][19]
Signaling Pathways and Mechanisms of Action
CRM1 inhibitors exert their anticancer effects by preventing the nuclear export of key tumor suppressor proteins and cell cycle regulators. This leads to their accumulation in the nucleus, where they can execute their respective functions, ultimately leading to cell cycle arrest and apoptosis.
One of the critical pathways affected by CRM1 inhibition is the PI3K/Akt signaling pathway. Akt, a serine/threonine kinase, is a central node in this pathway and promotes cell survival and proliferation. Akt can phosphorylate and inactivate several tumor suppressor proteins, including the Forkhead box O (FOXO) family of transcription factors, by promoting their CRM1-dependent export from the nucleus.[4] By inhibiting CRM1, natural product inhibitors like this compound can trap FOXO proteins in the nucleus, allowing them to activate their target genes, which are involved in apoptosis and cell cycle arrest.
Caption: CRM1 inhibition blocks nuclear export of phosphorylated FOXO, promoting apoptosis.
The following diagram illustrates a general experimental workflow for evaluating CRM1 inhibitors.
Caption: A typical workflow for the in vitro evaluation of CRM1 inhibitors.
Conclusion
Natural product inhibitors of CRM1, including this compound, Leptomycin B, Ratjadones, and Goniothalamin, represent a promising class of anticancer agents. They exhibit potent cytotoxic effects against a variety of cancer cell lines by disrupting the crucial process of nuclear export. While Leptomycin B is a well-characterized and highly potent inhibitor, its clinical development has been hampered by toxicity. Anguinomycins and Ratjadones, with similar mechanisms of action, offer the potential for improved therapeutic windows. Further research, particularly to obtain more extensive quantitative data for compounds like this compound, is essential for a complete comparative understanding and to guide the development of next-generation CRM1-targeted therapies. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi parameter in vitro testing of ratjadone using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Total synthesis, configuration, and biological evaluation of anguinomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The nuclear export inhibitor aminoratjadone is a potent effector in extracellular-targeted drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nuclear export inhibitor aminoratjadone is a potent effector in extracellular-targeted drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anguinomycins C and D, new antitumor antibiotics with selective cytotoxicity against transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
validating the specificity of Anguinomycin B for CRM1 over other karyopherins
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anguinomycin B, a polyketide natural product, has emerged as a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), a key nuclear export receptor. CRM1, also known as Exportin 1 (XPO1), is responsible for the transport of a wide array of cargo proteins and RNAs from the nucleus to the cytoplasm. Its overexpression is implicated in various diseases, including cancer and viral infections, making it a critical target for therapeutic intervention. This guide provides a comprehensive comparison of this compound's specificity for CRM1 over other karyopherins, supported by available experimental data and detailed methodologies for its validation.
Mechanism of Action: Covalent Inhibition of CRM1
This compound, along with its analogs such as Anguinomycin C and D, and the well-studied Leptomycin B (LMB), belongs to a class of compounds that possess an α,β-unsaturated δ-lactone ring. This reactive group is crucial for their mechanism of action, which involves the covalent modification of a specific cysteine residue (Cys528 in human CRM1) located within the hydrophobic nuclear export signal (NES)-binding groove of the CRM1 protein.[1] This irreversible Michael addition effectively blocks the binding of cargo proteins containing a leucine-rich NES, thereby halting their nuclear export.[1]
Specificity of this compound for CRM1
While direct comparative studies of this compound against a full panel of karyopherins are not extensively documented in publicly available literature, its high potency and the mechanism of action strongly suggest a high degree of specificity for CRM1. The unique architecture of the NES-binding groove in CRM1 and the specific reactivity of the Cys528 residue are key determinants of this selectivity.
Quantitative Comparison of CRM1 Inhibition
The following table summarizes the inhibitory concentrations of Anguinomycin derivatives and the prototypical CRM1 inhibitor, Leptomycin B, against CRM1. The consistently low nanomolar to picomolar activity underscores their potent and specific interaction with CRM1.[2][3]
| Compound | Target | IC50 / Effective Concentration | Cell Lines / Assay Conditions | Reference |
| Anguinomycin C & D | CRM1 | > 10 nM | Inhibition of nuclear protein export in HeLa cells | [3] |
| Anguinomycin C & D | CRM1 | picomolar concentrations | Inhibition of nucleocytoplasmic transport | [2] |
| Leptomycin B | CRM1 | 0.1 - 10 nM | Cytotoxic effects in various cancer cell lines | [1] |
| Leptomycin B | HIV-1 Replication (via CRM1) | 600 pM | Primary human monocytes |
Experimental Protocols for Validating Specificity
To rigorously validate the specificity of this compound for CRM1 over other karyopherins, a combination of in vitro and in-cell assays can be employed.
In Vitro Nuclear Export/Import Assays
Objective: To directly measure the effect of this compound on the transport activity of CRM1 and other karyopherins.
Methodology:
-
Cell Permeabilization: HeLa or other suitable cells are grown on coverslips and permeabilized with a mild detergent like digitonin. This process removes the plasma membrane while leaving the nuclear envelope intact, allowing for the introduction of exogenous transport components.
-
Assay Setup:
-
Export Assay: A fluorescently labeled cargo protein containing a known NES (e.g., GFP-NES) is imported into the nuclei of the permeabilized cells. The export reaction is initiated by adding a reaction mixture containing RanGTP, and the compound to be tested (this compound).
-
Import Assay: A fluorescently labeled cargo protein with a nuclear localization signal (NLS) (e.g., FITC-BSA-NLS) is added to the permeabilized cells along with a reaction mixture containing RanGDP, and the test compound.
-
-
Data Acquisition and Analysis: The subcellular localization of the fluorescent cargo is monitored over time using confocal microscopy. A specific CRM1 inhibitor should block the nuclear export of the NES-cargo, leading to its nuclear accumulation, but should not affect the nuclear import of the NLS-cargo, which is mediated by importins. The concentration-dependent effect of this compound can be quantified to determine its IC50 for CRM1-mediated export.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of this compound to CRM1 and other karyopherins within a cellular context.[4]
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.[4]
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble CRM1 and other karyopherins (e.g., Importin-β) at each temperature is quantified by Western blotting or mass spectrometry.[5]
-
Data Analysis: A shift in the melting curve of CRM1 to a higher temperature in the presence of this compound indicates direct target engagement.[4] The absence of a similar shift for other karyopherins would confirm specificity.
Immunoprecipitation and Western Blotting
Objective: To determine if this compound disrupts the interaction between CRM1 and its cargo proteins without affecting other karyopherin-cargo interactions.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control and then lysed under non-denaturing conditions.
-
Immunoprecipitation: An antibody targeting a known CRM1 cargo protein is used to pull down the protein and its interacting partners.
-
Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and immunoblotted for the presence of CRM1. A reduction in the amount of co-immunoprecipitated CRM1 in this compound-treated cells would indicate inhibition of the CRM1-cargo interaction.
-
Specificity Control: A parallel experiment can be performed by immunoprecipitating a cargo protein known to be transported by a different karyopherin (e.g., an importin-β cargo) to demonstrate that this compound does not disrupt this interaction.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated.
Caption: CRM1-mediated nuclear export pathway and the inhibitory action of this compound.
References
- 1. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of Anguinomycin B and its Analogs
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with a wide therapeutic window is a paramount objective. Anguinomycin B, a member of the angucycline class of antibiotics, has demonstrated significant cytotoxic effects against tumor cells. This guide provides a comparative assessment of the therapeutic window of this compound versus its analogs, supported by available experimental data, to aid in the evaluation of their potential as clinical candidates.
While comprehensive, direct comparative studies on the therapeutic window of this compound and its specific analogs are limited in publicly available literature, existing research on related compounds and the broader anguinomycin family provides crucial insights into their selective cytotoxicity. The therapeutic window, a measure of a drug's safety and efficacy, is often assessed by comparing its half-maximal inhibitory concentration (IC50) against cancer cells to its half-maximal cytotoxic concentration (CC50) against normal cells. A higher therapeutic index (TI = CC50/IC50) indicates greater selectivity for cancer cells.
Comparative Cytotoxicity Data
Quantitative data for this compound is scarce in the reviewed literature. However, studies on its close analogs, Anguinomycins C and D, reveal a promising selective cytotoxicity profile. These compounds have been shown to induce growth arrest in normal cells while triggering cell death in transformed cells where the retinoblastoma protein (pRB) is inactivated.[1] This suggests a dependency on the pRB pathway for their selective action.
To provide a broader context within the angucycline class, the following table summarizes IC50 values for other related compounds against various cancer cell lines and, where available, a noncancerous cell line. This data highlights the potent anti-cancer activity of this class of molecules.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Moromycin B | MCF-7 | Human Breast Cancer | 0.16 - 0.67 | [2] |
| Saquayamycin B1 | Human Colorectal Cancer Cells | Human Colorectal Cancer | 0.18 - 0.84 | [3] |
| Saquayamycin B1 | QSG-7701 | Noncancerous Human Hepatocyte | 1.57 | [3] |
| Saquayamycin B | MCF-7 | Human Breast Cancer | 0.16 - 0.67 | [2] |
Note: Direct IC50 and CC50 values for this compound were not available in the reviewed literature.
The data for Saquayamycin B1 is particularly noteworthy, as it demonstrates a significantly lower IC50 for colorectal cancer cells compared to noncancerous liver cells, suggesting a favorable therapeutic index.[3]
Experimental Protocols
The determination of the therapeutic window relies on standardized in vitro assays to measure cytotoxicity and inhibitory concentrations. The following are detailed methodologies for the key experiments typically cited in such studies.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value, representing the concentration of a compound that inhibits 50% of a biological process (e.g., cell proliferation), is a standard measure of drug potency. A common method for its determination is the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound or its analogs) for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Half-Maximal Cytotoxic Concentration (CC50)
The CC50 value, the concentration of a compound that causes the death of 50% of viable cells, is crucial for assessing a drug's toxicity to normal cells. The protocol is similar to the IC50 determination but is performed on non-cancerous cell lines.
CC50 Assay Protocol:
-
Cell Seeding: Normal, non-cancerous cells are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a defined period.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay described above, or other viability assays like the neutral red uptake assay or lactate dehydrogenase (LDH) release assay.
-
Data Analysis: The percentage of cell viability is calculated, and the CC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The selective cytotoxicity of Anguinomycins C and D is linked to the inactivation of the retinoblastoma protein (pRB), a key regulator of the cell cycle.[1] This suggests that this compound and its analogs may exert their effects through the pRB-E2F signaling pathway. In cells with functional pRB, the protein is in a hypophosphorylated state and binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and cell proliferation. In many cancer cells, pRB is inactivated (hyperphosphorylated or mutated), leading to uncontrolled E2F activity and cell proliferation. Anguinomycins may selectively target these pRB-deficient cells, leading to apoptosis.
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing the therapeutic window.
References
- 1. Anguinomycins C and D, new antitumor antibiotics with selective cytotoxicity against transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Anguinomycin B
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Anguinomycin B are paramount to ensuring laboratory safety and environmental protection. this compound, an antitumor antibiotic, is recognized for its high cytotoxicity, necessitating stringent disposal procedures to mitigate risks of exposure and contamination.[1] Adherence to established protocols for cytotoxic waste is not only a matter of safety but also of regulatory compliance.[2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, cytotoxic-resistant nitrile gloves, protective sleeves, a long-sleeved impermeable gown, and eye protection such as goggles or a face shield.[3][4][5] All handling of this compound should be conducted within a certified biological safety cabinet to prevent aerosolization and exposure.[6]
Step-by-Step Disposal Protocol for this compound
Due to the absence of specific disposal protocols for this compound, the following procedure is based on general guidelines for the disposal of cytotoxic and hazardous waste.
-
Segregation at the Source: Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste streams.[5] This includes contaminated labware (e.g., pipette tips, tubes, flasks), personal protective equipment, and any absorbent materials used for spills.
-
Waste Containment:
-
Sharps: All contaminated sharps, such as needles, scalpels, and glass Pasteur pipettes, must be placed directly into a rigid, puncture-resistant, and leak-proof sharps container with a purple lid, clearly labeled with the cytotoxic hazard symbol.[2]
-
Non-Sharps Solid Waste: Contaminated non-sharp solid waste, including gloves, gowns, and plasticware, should be disposed of in designated yellow and purple-colored waste bags that are at least 2 mm thick for polypropylene bags.[2][5] To prevent leaks, it may be advisable to double-bag this waste.[3]
-
Liquid Waste: Unused or waste solutions of this compound should not be poured down the drain.[7] They are considered hazardous chemical waste and must be collected in a designated, leak-proof, and clearly labeled container for chemical waste.[8]
-
-
Labeling: All waste containers must be clearly labeled with the international cytotoxic symbol and the words "Cytotoxic Waste" or "Antineoplastic Waste." The label should also include the date and the point of generation.
-
Storage: Cytotoxic waste should be stored in a secure, designated area with limited access, away from general traffic.[9] The storage area should be cool and dry.
-
Final Disposal: The disposal of cytotoxic waste must be carried out by a certified hazardous waste transporter to a permitted treatment facility.[2] The standard and required method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[2] This process ensures the complete destruction of the hazardous compound. A hazardous waste consignment note must accompany the waste to its final destination.[2]
Quantitative Data
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical properties.
| Property | Value |
| Molecular Formula | C₃₂H₄₆O₆ |
| Molecular Weight | 526.7 g/mol |
| CAS Number | 111278-00-3 |
Source: MedChemExpress[1]
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. louisville.edu [louisville.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Personal protective equipment for handling Anguinomycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of Anguinomycin B. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. This compound is a potent antitumor antibiotic and should be handled with the utmost care as a cytotoxic compound.
I. Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination and every 30-60 minutes during handling. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner glove. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is recommended, particularly when handling the powdered form of the compound or when there is a potential for aerosolization. |
II. Operational Plan: Handling and Preparation
This section outlines the step-by-step procedures for safely handling and preparing this compound for experimental use.
A. Engineering Controls:
-
All handling of this compound, including reconstitution and dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the release of aerosols.
-
The work surface of the BSC or fume hood should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
B. Preparation of Stock Solution:
-
Pre-Handling: Before bringing this compound into the BSC, ensure all necessary materials are present, including the appropriate solvent (e.g., ethanol or methanol, as this compound has poor water solubility), sterile microcentrifuge tubes, and pipettes with aerosol-resistant tips.[1]
-
Reconstitution:
-
Carefully unseal the vial containing the powdered this compound inside the BSC.
-
Using a dedicated pipette, add the required volume of solvent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the compound completely. Avoid vigorous shaking or vortexing to minimize aerosol generation.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.[1]
-
C. Preparation of Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Inside the BSC, perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the final working concentrations for your experiment.
III. Experimental Protocol: Cytotoxicity Assay
The following is a detailed methodology for a typical cytotoxicity assay to evaluate the effect of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., P388 murine leukemia cells) under standard conditions.[2]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cytotoxicity (MTT Assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
All materials that have come into direct contact with this compound are considered cytotoxic waste. This includes:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Disposable labware (pipette tips, tubes, plates, etc.).
-
Contaminated cleaning materials.
-
B. Disposal Procedures:
-
Sharps: All needles and syringes used for handling this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste:
-
Place all contaminated solid waste into a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow bag or bin).
-
Do not mix with regular laboratory or biohazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container for cytotoxic liquid waste.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with institutional and local regulations. This typically involves incineration at high temperatures.[3]
V. Visualizations
The following diagrams illustrate a typical experimental workflow and the presumed signaling pathway affected by this compound.
Caption: Experimental workflow for a cytotoxicity assay using this compound.
Caption: Presumed mechanism of action: Inhibition of nuclear protein export.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
